(2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid
CAS No.: 2231664-43-8
Cat. No.: VC7410409
Molecular Formula: C10H17NO4S
Molecular Weight: 247.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2231664-43-8 |
|---|---|
| Molecular Formula | C10H17NO4S |
| Molecular Weight | 247.31 |
| IUPAC Name | (2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-sulfanylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-5-6(16)4-7(11)8(12)13/h6-7,16H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1 |
| Standard InChI Key | CJGXPXFOEKLTEP-NKWVEPMBSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₇NO₄S, with a molecular weight of 247.31 g/mol . Its IUPAC name, (2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-sulfanylpyrrolidine-2-carboxylic acid, reflects the stereochemistry at the 2R and 4S positions, which are critical for its reactivity and interactions in synthetic pathways.
Key Structural Features:
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Pyrrolidine Ring: A five-membered saturated heterocycle with a nitrogen atom at position 1.
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Boc Protecting Group: Introduced at the nitrogen to prevent undesired reactions during synthesis.
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Sulfanyl Group (-SH): Positioned at C4, enabling participation in thiol-based reactions such as disulfide bond formation or nucleophilic substitutions.
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Carboxylic Acid: At C2, providing a site for further functionalization via esterification or amidation .
The stereochemistry is confirmed by the InChIKey CJGXPXFOEKLTEP-NKWVEPMBSA-N, which encodes the absolute configuration.
Synthesis and Reactivity
Reactivity Profile
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Boc Deprotection: The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for subsequent reactions.
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Sulfanyl Group Reactivity:
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Oxidation: Forms disulfides or sulfonic acids under oxidative conditions.
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Alkylation: Reacts with alkyl halides to produce thioethers.
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Carboxylic Acid Functionalization: Can be converted to esters, amides, or activated as an acyl chloride .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s stereochemistry and functional groups make it valuable in:
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Peptide Mimetics: The pyrrolidine scaffold mimics proline residues, enabling design of protease-resistant peptides.
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Small-Molecule Drugs: Sulfanyl groups enhance binding to metal ions or cysteine residues in biological targets.
Case Studies
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Antiviral Agents: Similar Boc-protected pyrrolidines are intermediates in HIV protease inhibitors.
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Anticancer Compounds: Thiol-containing heterocycles are explored for their redox-modulating properties.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 247.31 g/mol | |
| Purity | ≥97% | |
| Storage Conditions | -20°C (recommended) | |
| Solubility | Not fully characterized |
Suppliers recommend storage at -20°C to preserve stability, though solubility data remain limited .
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